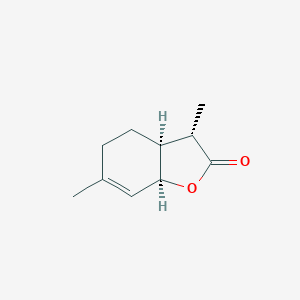

3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one

Description

Properties

IUPAC Name |

(3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWBFQXRASPNLB-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C[C@@H]2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316705 | |

| Record name | (-)-Wine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182699-77-0 | |

| Record name | (-)-Wine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182699-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182699770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Wine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WINE LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI72OD596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Enzymatic Resolution of Diol Precursors

A seminal route involves the enantioselective synthesis of wine lactone from chiral diol intermediates. The starting material, 2-hydroxy-4-methyl-α-methylenecyclohex-3-ene-1-ethanol, exists as (1S,2S)- and (1R,2R)-enantiomers. Lipase PS (from Pseudomonas cepacia) catalyzes the kinetic resolution of racemic diol using vinyl acetate as an acetyl donor in tert-butyl methyl ether (tBuOMe), achieving 95–99% enantiomeric excess (ee) for both enantiomers. The resolved diols are oxidized to ketones using [bis(acetoxy)iodo]benzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (CH₂Cl₂), followed by base-mediated cyclization with potassium tert-butoxide (tBuOK) in tert-butanol (tBuOH). This step yields wine lactone with 63% isolated yield and >95% ee.

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Diol resolution | Lipase PS, vinyl acetate, tBuOMe, 25°C | 95–98 | 95–99 |

| Oxidation | BAIB (3 eq), TEMPO, CH₂Cl₂, 25°C | 85 | – |

| Cyclization | tBuOK (1.5 eq), tBuOH, 25°C, 3 h | 63 | >95 |

Reduction and Epimerization Pathways

The ketone intermediate undergoes stereoselective reduction to form epi-wine lactone. Treatment with lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O) at 25°C for 1 h reduces the ketone to a secondary alcohol, which is subsequently acid-catalyzed to epi-wine lactone. This pathway highlights the compound’s sensitivity to reaction conditions, as slight variations in base strength or solvent polarity alter stereochemical outcomes.

Annulated Furan Synthesis via Allenic Sulfonium Salts

Cycloaddition of Cyclic 1,3-Diketones

An alternative route employs annulated furan synthesis using allenic sulfonium salts and cyclic 1,3-diketones. Propargyl sulfonium salt, prepared from propargyl bromide and dimethyl sulfide, reacts with 1,3-cyclohexanedione in tetrahydrofuran (THF) under basic conditions. Optimal yields (67%) are achieved using tBuOK at 0°C, followed by acid-catalyzed ring closure.

Comparative Base and Solvent Screening:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOEt | EtOH | 78 | 17 | 44 |

| NaH | THF | 25 | 12 | 37 |

| K₂CO₃ | DMF | 25 | 3 | 47 |

| tBuOK | THF | 0 | 4 | 67 |

Acid-Mediated Isomerization

The intermediate exomethylene-dihydrofuran undergoes acid-catalyzed isomerization to wine lactone. Treatment with 5% HCl in acetonitrile (CH₃CN) at 25°C for 2 h ensures complete conversion, though prolonged exposure risks racemization.

Stereochemical Considerations and Analytical Validation

Chiral Gas Chromatography (GC)

Enantiomeric purity is validated via chiral GC using cyclodextrin-based columns. For wine lactone, (3S,3aR,7aS)- and (3R,3aR,7aR)-enantiomers exhibit distinct retention times (15.29 min and 16.14 min, respectively), enabling precise ee quantification.

Impact of Steric Effects

Methyl group positioning at C-3 and C-6 influences ring puckering and transition-state stabilization during cyclization. Molecular mechanics simulations suggest that the (3S,4R,8R)-configuration minimizes steric hindrance between methyl groups and the furan oxygen, favoring wine lactone over epi derivatives.

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Oxidation of Diol Precursors

Wine lactone is synthesized through oxidation of diols using [bis(acetoxy)iodo]benzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)2.

-

Substrate : (1S,2S)- or (1R,2R)-2-hydroxy-4-methyl-α-methylenecyclohex-3-ene-1-ethanol.

-

Conditions : BAIB (3 eq), TEMPO (0.15 eq), CH₂Cl₂, room temperature.

-

Yield : Not explicitly quantified but reported as efficient for large-scale production2.

Hydrolysis of Esters

A patent describes a two-step synthesis involving ester hydrolysis3:

-

Reaction : 2-Aceto-3-methyl-succinic acid ester reacts with methyl vinyl ketone.

-

Hydrolysis : Acid- or base-mediated (e.g., HCl, methanesulfonic acid) cleavage of intermediates.

-

Optimal conditions : Hydrolysis at 20–100°C for 0.5–20 hours.

Reduction to Dill Ether

Wine lactone undergoes reduction with lithium aluminum hydride (LiAlH₄) to form 3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran (dill ether)24.

-

Reagents : LiAlH₄ in dry Et₂O.

-

Mechanism : Ketone-to-alcohol reduction followed by ring-opening.

-

Application : Dill ether is a flavorant in tomatoes and herbs4.

Epimerization and Stereochemical Control

Base-mediated epimerization enables interconversion of diastereomers2:

-

Conditions : tBuOK in tBuOH at room temperature.

-

Outcome : Epimerizes (3S,3aS,7aR)-wine lactone to its (3R,3aR,7aS)-isomer.

Table 2: Reduction Products

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| Wine lactone | LiAlH₄, Et₂O | 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran | Flavorant (dill ether)4 |

Stereochemical Analysis

The (3S,3aS,7aR)-enantiomer is the naturally occurring form with a coconut-like aroma5. Key stereochemical features include:

Scientific Research Applications

Flavor and Fragrance Applications

Wine Lactone in Wine Production

Wine lactone is primarily recognized for its contribution to the sensory profile of wines. It imparts a coconut-like aroma that enhances the overall flavor experience. Studies have shown that wine lactone is formed hydrolytically from grape-derived compounds during fermentation and aging processes. For instance, it was found that the compound can be produced from racemic (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid under specific conditions (pH and temperature) .

Food Additive

Wine lactone is also utilized as a food additive due to its pleasant aroma. It is classified as a flavoring agent and is included in various food products to enhance taste profiles . Its natural occurrence in fruits such as apples and grapes further supports its application in flavoring.

Chemical Synthesis

Synthetic Routes

Research has explored synthetic pathways for producing wine lactone efficiently. These methods often involve the cyclization of precursors derived from natural sources or synthetic intermediates. The ability to synthesize this compound opens avenues for its application in industries beyond food and beverage, including cosmetics and pharmaceuticals .

Health Benefits

Potential Therapeutic Effects

Emerging studies suggest that wine lactone may possess antioxidant properties. This aspect is of interest for its potential health benefits when incorporated into dietary supplements or functional foods. The compound's natural origin makes it a candidate for research into its effects on human health and wellness .

Case Studies

Mechanism of Action

The mechanism of action of 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs within the Benzofuran Lactone Group

Several structurally related compounds evaluated by EFSA share the benzofuran lactone backbone but differ in saturation and substituents:

Key Observations :

Stereochemical Variants: Enantiomer Comparisons

Wine lactone’s sensory properties are enantiomer-dependent:

This stereospecificity parallels other terpenes like carvone:

Functional Analog: Acid-Catalyzed Terpene Derivatives

Wine lactone shares biosynthetic pathways with other monoterpene derivatives:

Key Difference: Wine lactone’s bicyclic structure provides greater volatility and lower odor thresholds compared to monocyclic analogs like rose oxide.

Bioactive Analogs from Marine Fungi

| Compound | Source | Bioactivity (IC₅₀) |

|---|---|---|

| Phenochalasin B | Eutypella scoparia FS26 | Antitumor (0.022–0.073 µM) |

| Wine lactone | Eutypella scoparia FS26 | No reported cytotoxicity |

Structural Contrast: Phenochalasin B’s macrocyclic structure and additional functional groups confer cytotoxicity absent in wine lactone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one?

- Methodological Answer : A common approach involves cyclization of substituted dihydroxy ketones or acid-catalyzed intramolecular esterification. For example, NaH in THF can facilitate base-mediated cyclization of phenolic precursors (as seen in benzofuran derivatives) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Characterization of intermediates via IR and NMR is essential to confirm structural integrity at each step .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks based on coupling constants (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.0–5.0 ppm for tetrahydrofuran protons). Use DEPT-135 to distinguish CH3, CH2, and CH groups .

- IR : Key stretches include C=O (1705 cm<sup>-1</sup>) and C-O (1221 cm<sup>-1</sup>) .

- GCMS/EI-HRMS : Monitor molecular ion peaks (e.g., m/z 208.12 [M+H]<sup>+</sup>) and resolve discrepancies between calculated and observed masses to identify impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dust formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in GCMS (e.g., unexpected m/z fragments) may arise from isomerization or trace solvents. Use tandem MS/MS to confirm fragmentation patterns. Cross-validate with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT calculations) .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C. Monitor degradation via HPLC-UV at 254 nm .

- Kinetic Analysis : Plot degradation rate constants (k) to determine Arrhenius activation energy and shelf-life predictions .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. Calculate Fukui indices to predict regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., THF) to guide solvent selection for catalytic reactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or oxidation byproducts). Adjust stoichiometry of reagents (e.g., NaH or Grignard reagents) to suppress side reactions .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2) to enhance reaction efficiency and reduce energy barriers .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.